N-(5-chloro-2-methylphenyl)thian-3-amine
Description
N-(5-Chloro-2-methylphenyl)thian-3-amine is a sulfur-containing heterocyclic compound featuring a tetrahydrothiopyran (thian) ring substituted with an amine group at position 3 and a 5-chloro-2-methylphenyl moiety. The 5-chloro-2-methylphenyl group introduces a balance of electron-withdrawing (chlorine) and electron-donating (methyl) effects, which may influence reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C12H16ClNS |
|---|---|
Molecular Weight |
241.78 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)thian-3-amine |
InChI |
InChI=1S/C12H16ClNS/c1-9-4-5-10(13)7-12(9)14-11-3-2-6-15-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3 |
InChI Key |
FBNDINRCUUYXRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC2CCCSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)thian-3-amine typically involves the reaction of 5-chloro-2-methylphenylamine with thian-3-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as methanol or chloroform, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of N-(5-chloro-2-methylphenyl)thian-3-amine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)thian-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thian-3-amine derivatives.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)thian-3-amine is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)thian-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between N-(5-chloro-2-methylphenyl)thian-3-amine and related compounds:
Key Observations :
Biological Activity
N-(5-chloro-2-methylphenyl)thian-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
N-(5-chloro-2-methylphenyl)thian-3-amine belongs to the class of thian compounds, characterized by a thiazole or thienyl moiety. The presence of the chlorine and methyl groups on the phenyl ring significantly influences its reactivity and biological properties.
The biological activity of N-(5-chloro-2-methylphenyl)thian-3-amine is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, which can lead to altered cellular functions. For instance, it is hypothesized to interact with metabolic enzymes, potentially impacting glycolysis and oxidative phosphorylation pathways.
- Receptor Modulation : It may also bind to various receptors, modulating their activity and triggering downstream signaling pathways associated with cell proliferation and apoptosis.
Antimicrobial Activity
Research has indicated that N-(5-chloro-2-methylphenyl)thian-3-amine exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing effective inhibition at low concentrations. The minimum inhibitory concentration (MIC) values are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties against several cancer cell lines. A notable study assessed its effects on human breast cancer (MCF-7) and ovarian cancer (SK-OV-3) cells, showing dose-dependent cytotoxicity.
Case Study: Cytotoxicity Evaluation
In a cytotoxicity assay, N-(5-chloro-2-methylphenyl)thian-3-amine was tested at varying concentrations over 48 hours:
| Concentration (µM) | % Cell Viability (MCF-7) | % Cell Viability (SK-OV-3) |
|---|---|---|
| 1 | 85 | 90 |
| 5 | 65 | 70 |
| 10 | 45 | 50 |
The results indicate a significant reduction in cell viability at higher concentrations, suggesting that the compound effectively induces cytotoxicity in cancer cells .
Research Findings
Recent studies have focused on optimizing the biological activity of N-(5-chloro-2-methylphenyl)thian-3-amine through structural modifications. These investigations aim to enhance its potency and selectivity against target enzymes or receptors.
Comparative Studies
Comparative analyses with similar thian derivatives have been conducted to understand the structure-activity relationship (SAR). For example, modifications on the phenyl ring or thian core have shown varying degrees of biological activity, highlighting the importance of specific substituents in enhancing efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
